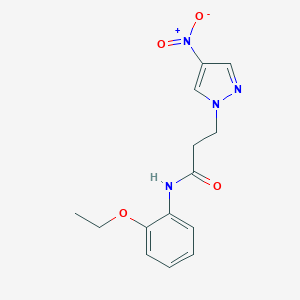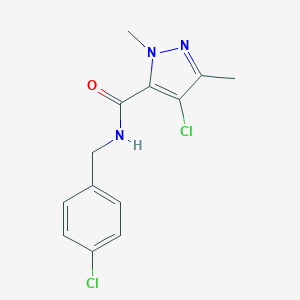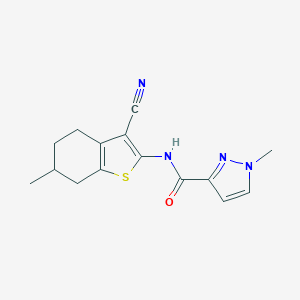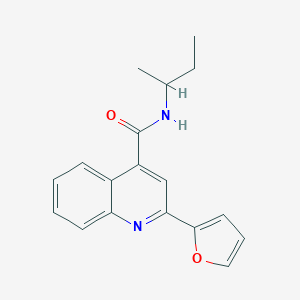
N-(2-ethoxyphenyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide is an organic compound that belongs to the class of amides It features a unique structure with an ethoxyphenyl group attached to a propanamide backbone, which is further linked to a nitro-substituted pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the preparation of 2-ethoxyaniline by reacting 2-ethoxyphenol with aniline under suitable conditions.
Formation of the Pyrazole Intermediate: The next step involves the synthesis of 4-nitro-1H-pyrazole, which can be achieved by nitration of pyrazole.
Coupling Reaction: The final step involves the coupling of the ethoxyphenyl intermediate with the pyrazole intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions: N-(2-ethoxyphenyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of N-(2-ethoxyphenyl)-3-{4-amino-1H-pyrazol-1-yl}propanamide.
Reduction: Formation of various reduced derivatives depending on the conditions used.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
N-(2-ethoxyphenyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(2-ethoxyphenyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological receptors. The ethoxyphenyl group can influence the compound’s solubility and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
- N-(2-ethoxyphenyl)acetamide
- N-(2-ethoxyphenyl)-2-(4-nitrophenyl)acetamide
- N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide
Comparison: N-(2-ethoxyphenyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both the nitro-substituted pyrazole ring and the ethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C14H16N4O4 |
|---|---|
分子量 |
304.3 g/mol |
IUPAC 名称 |
N-(2-ethoxyphenyl)-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H16N4O4/c1-2-22-13-6-4-3-5-12(13)16-14(19)7-8-17-10-11(9-15-17)18(20)21/h3-6,9-10H,2,7-8H2,1H3,(H,16,19) |
InChI 键 |
YHFCVHUQYUZKAS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CCN2C=C(C=N2)[N+](=O)[O-] |
规范 SMILES |
CCOC1=CC=CC=C1NC(=O)CCN2C=C(C=N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)




![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
![TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B279851.png)
![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)
![N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylamine](/img/structure/B279858.png)
![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B279861.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
